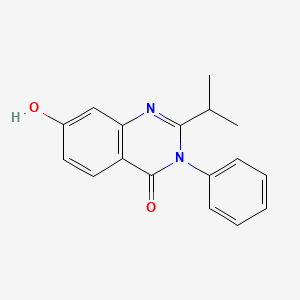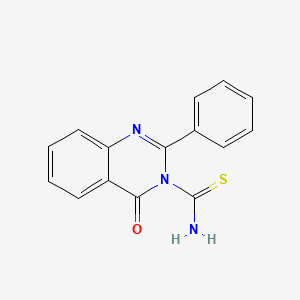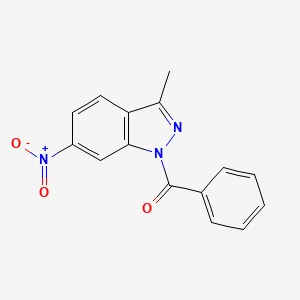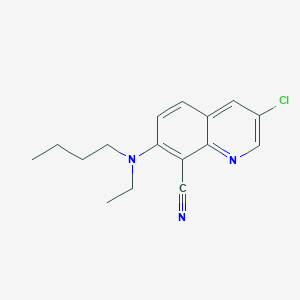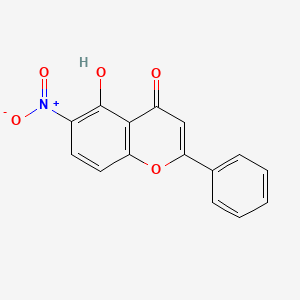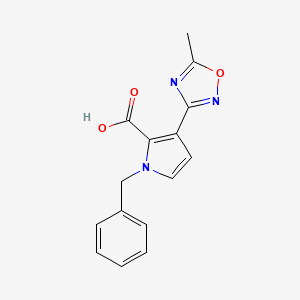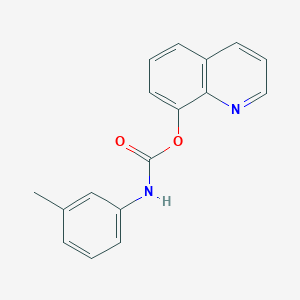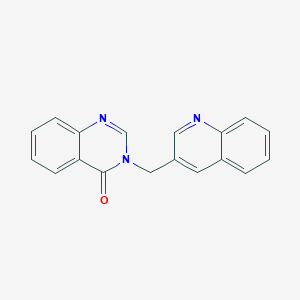
2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine is a complex organic compound with the molecular formula C19H26N2 This compound features a pyridine ring substituted with a cyclohexyl group and a piperidinyl group connected through a propynyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the coupling of a cyclohexyl-substituted alkyne with a piperidine derivative under specific reaction conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Compounds like 1-(1-oxo-3-phenyl-2-propenyl)piperidine share structural similarities with 2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine.
Cyclohexyl-substituted compounds: Other compounds with cyclohexyl groups, such as cyclohexylamine, also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its unique combination of a pyridine ring, cyclohexyl group, and piperidinyl group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C19H26N2 |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-(3-cyclohexyl-3-piperidin-1-ylprop-1-ynyl)pyridine |
InChI |
InChI=1S/C19H26N2/c1-3-9-17(10-4-1)19(21-15-7-2-8-16-21)13-12-18-11-5-6-14-20-18/h5-6,11,14,17,19H,1-4,7-10,15-16H2 |
Clé InChI |
PNWMLCMUUCNKIW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C#CC2=CC=CC=N2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




